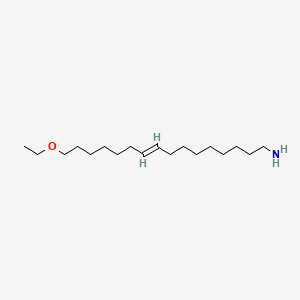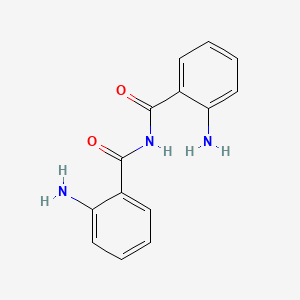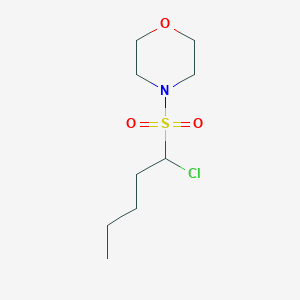
4-(1-Chloropentane-1-sulfonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Chloropentane-1-sulfonyl)morpholine is a chemical compound that belongs to the class of sulfonyl morpholines It is characterized by the presence of a morpholine ring substituted with a 1-chloropentane-1-sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloropentane-1-sulfonyl)morpholine typically involves the reaction of morpholine with 1-chloropentane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
4-(1-Chloropentane-1-sulfonyl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include sulfone derivatives.
Reduction: Products include sulfide derivatives.
科学的研究の応用
4-(1-Chloropentane-1-sulfonyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1-Chloropentane-1-sulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 4-(1-Bromopentane-1-sulfonyl)morpholine
- 4-(1-Iodopentane-1-sulfonyl)morpholine
- 4-(1-Fluoropentane-1-sulfonyl)morpholine
Uniqueness
4-(1-Chloropentane-1-sulfonyl)morpholine is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.
特性
CAS番号 |
69083-63-2 |
|---|---|
分子式 |
C9H18ClNO3S |
分子量 |
255.76 g/mol |
IUPAC名 |
4-(1-chloropentylsulfonyl)morpholine |
InChI |
InChI=1S/C9H18ClNO3S/c1-2-3-4-9(10)15(12,13)11-5-7-14-8-6-11/h9H,2-8H2,1H3 |
InChIキー |
HTUXRLOSVWSRBN-UHFFFAOYSA-N |
正規SMILES |
CCCCC(S(=O)(=O)N1CCOCC1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


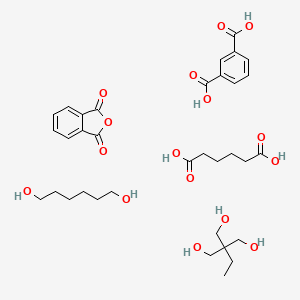
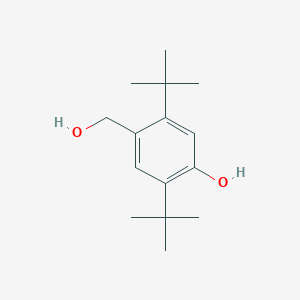
![2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one](/img/structure/B14459192.png)
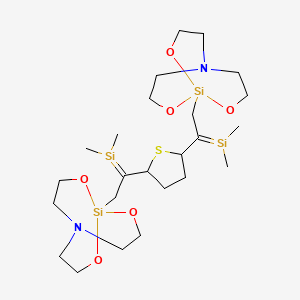
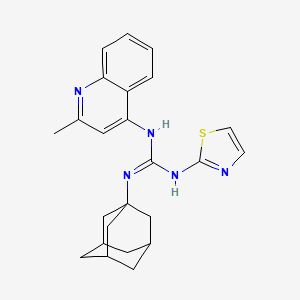
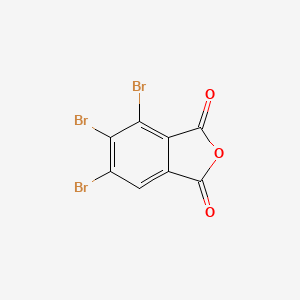
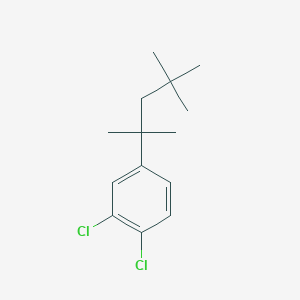
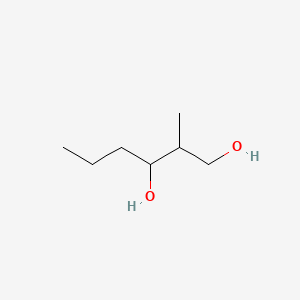
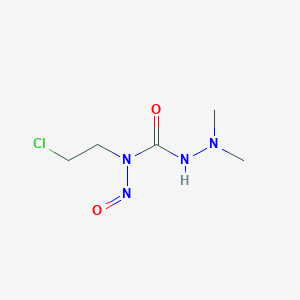
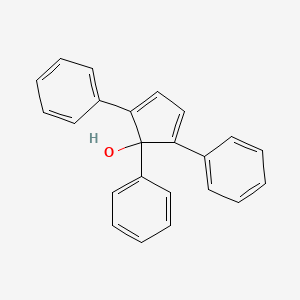
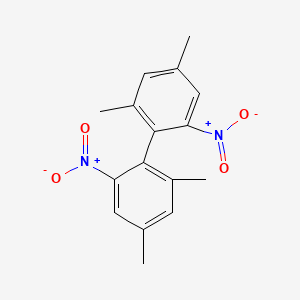
![(2S)-2,6-diaminohexanoic acid;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14459246.png)
